Imidazo[4,5,1-jk][1]benzazepine
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Overview
Description
Imidazo4,5,1-jkbenzazepine is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo4,5,1-jkbenzazepine typically involves the cyclization of functional derivatives of benzazepines. One common method includes the intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines using N-iodo(bromo)succinimide in acetonitrile at room temperature . This method provides high yields and is operationally simple.
Industrial Production Methods: Industrial production methods for Imidazo4,5,1-jkbenzazepine are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo4,5,1-jkbenzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-iodo(bromo)succinimide are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of Imidazo4,5,1-jkbenzazepine, which can be further utilized in different applications.
Scientific Research Applications
Imidazo4,5,1-jkbenzazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Imidazobenzazepine derivatives are used in the production of fluorescent materials and other functional materials.
Mechanism of Action
The mechanism of action of Imidazo4,5,1-jkbenzazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various receptors and enzymes, including histamine (H1), serotonin (5-HT2A), and metabotropic glutamate (mGluR5) receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, making it effective in treating conditions like inflammation, cancer, and cardiovascular diseases.
Comparison with Similar Compounds
Imidazo4,5,1-jkbenzazepine can be compared with other similar compounds, such as:
Imidazo[1,2-a]benzazepines: These compounds also feature a fused imidazole and benzazepine ring system but differ in the position of the imidazole ring fusion.
Benzodiazepines: While structurally different, benzodiazepines share some pharmacological properties with Imidazobenzazepine, such as their use in treating anxiety and insomnia.
Uniqueness: Imidazo4,5,1-jkbenzazepine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
437-77-4 |
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Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C11H8N2/c1-2-7-13-8-12-10-6-3-5-9(4-1)11(10)13/h1-8H |
InChI Key |
XHKJGWCTSXQWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C2)N=CN3C=C1 |
Origin of Product |
United States |
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